3-Methyl-1H-indole-2-carbaldehyde
Overview
Description
3-Methyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group at the third position and an aldehyde group at the second position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
3-Methyl-1H-indole-2-carbaldehyde, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the activation or inhibition of these enzymes, affecting the overall metabolic processes in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Additionally, this compound can affect the expression of genes involved in oxidative stress response, inflammation, and apoptosis, thereby influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific receptors, such as the aryl hydrocarbon receptor, and modulate their activity. This binding can lead to changes in gene expression, enzyme activity, and cellular signaling pathways . Additionally, this compound can act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism, gene expression, and overall cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in different tissues can influence its overall biological effects. Understanding these transport and distribution mechanisms is crucial for determining the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Methyl-1H-indole-2-carboxylic acid.
Reduction: 3-Methyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar structure but with the methyl group at the first position and the aldehyde group at the third position.
Indole-3-carbaldehyde: Lacks the methyl group at the third position.
3-Methylindole: Lacks the aldehyde group at the second position.
Uniqueness: 3-Methyl-1H-indole-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSUORIVDBPKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298761 | |
Record name | 3-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5257-24-9 | |
Record name | 5257-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5257-24-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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